Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride
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Overview
Description
Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine: This compound shares a similar core structure and is studied for its inhibitory activity against glycogen synthase kinase 3.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system and are known for their diverse biological activities.
Uniqueness
Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C6H8Cl2N4 |
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Molecular Weight |
207.06 g/mol |
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-4-9-10-6(5)2-1-3-8-10;;/h1-4H,7H2;2*1H |
InChI Key |
UBCHAKBIZVZJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)N.Cl.Cl |
Origin of Product |
United States |
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